molecular formula C16H18N2O2S B2668782 1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate CAS No. 1396860-43-7

1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate

Cat. No.: B2668782
CAS No.: 1396860-43-7
M. Wt: 302.39
InChI Key: PQLIBKJGYYPWPN-UHFFFAOYSA-N
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Description

1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate is a complex organic compound that belongs to the class of azetidines and benzo[d]thiazoles This compound is characterized by its unique structure, which includes a cyclopropane carboxylate group attached to an azetidine ring, further connected to a dimethylbenzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazole core, followed by the formation of the azetidine ring and the subsequent attachment of the cyclopropane carboxylate group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high-quality products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized products.

Scientific Research Applications

1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers investigate its potential as a pharmaceutical agent, exploring its efficacy and safety in various therapeutic areas.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications and guide the development of related compounds.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d]thiazol-2-yl)ethanol: A simpler analog with a hydroxyl group instead of the azetidine and cyclopropane carboxylate moieties.

    4,7-Dimethylbenzo[d]thiazole: Lacks the azetidine and cyclopropane carboxylate groups, serving as a core structure for various derivatives.

Uniqueness

1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the azetidine ring and cyclopropane carboxylate group distinguishes it from simpler analogs, potentially enhancing its reactivity and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[1-(4,7-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-9-3-4-10(2)14-13(9)17-16(21-14)18-7-12(8-18)20-15(19)11-5-6-11/h3-4,11-12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLIBKJGYYPWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CC(C3)OC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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